molecular formula C24H22N2OS B3975347 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylbutanamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylbutanamide

Cat. No. B3975347
M. Wt: 386.5 g/mol
InChI Key: GWQWYJGGLWITSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylbutanamide, also known as BMB-001, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BMB-001 belongs to the family of benzothiazole derivatives and has been shown to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylbutanamide is not fully understood. However, it is believed that this compound exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylbutanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activities at low concentrations. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylbutanamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore the potential of this compound as a chemotherapeutic agent for various types of cancer. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylbutanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, this compound has been shown to have a potential role in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-16-8-13-21-22(14-16)28-24(26-21)19-9-11-20(12-10-19)25-23(27)15-17(2)18-6-4-3-5-7-18/h3-14,17H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQWYJGGLWITSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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